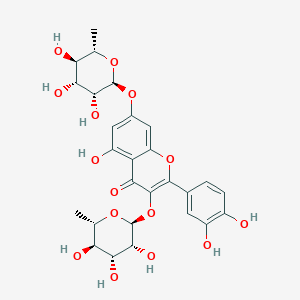

Quercetin 3,7-dirhamnoside

Beschreibung

Contextualization within Flavonoid Glycosides and Flavonols

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants. Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration. This class is further divided into several subclasses based on the oxidation state and substitution pattern of the C ring. Quercetin (B1663063), the aglycone (non-sugar) part of Quercetin 3,7-dirhamnoside, is a prominent member of the flavonol subclass, characterized by a 3-hydroxy group on the C ring.

This compound itself is a flavonoid glycoside. nih.gov This means it is a molecule where the quercetin aglycone is attached to one or more sugar moieties. In this specific case, two rhamnose sugar units are attached at the 3 and 7 positions of the quercetin backbone. nih.gov The process of glycosylation, the attachment of sugars, significantly alters the physicochemical properties of the aglycone, such as its solubility, stability, and bioavailability. biosynth.com Therefore, this compound is classified as a di-rhamnoside of quercetin.

Historical Perspective of Flavonoid Research

The study of flavonoids dates back to the 19th century, initially driven by their role as plant pigments responsible for the vibrant colors of flowers and fruits. researchgate.net Early research focused on their isolation and structural elucidation. The term "flavonoid" is derived from the Latin word "flavus," meaning yellow, reflecting the color of many of these compounds in their pure form. Over the decades, the understanding of flavonoids has expanded dramatically, moving from simple pigments to a vast class of compounds with diverse and crucial roles in plant physiology and potential applications in human health. The development of advanced analytical techniques, such as chromatography and spectroscopy, has been instrumental in identifying the thousands of different flavonoid structures that exist in nature, including the numerous glycosidic forms like this compound.

Significance of Glycosylated Flavonoids in Plant Biochemistry

Glycosylation is a key modification of flavonoids in plants, and the resulting glycosides are the most common form in which these compounds are found. researchgate.net This biochemical process serves several vital functions for the plant. The addition of sugar moieties increases the water solubility of flavonoids, which facilitates their transport and storage within the plant cell, often in the vacuole. biosynth.com Glycosylation also plays a crucial role in protecting the plant from various environmental stresses. For instance, flavonoids contribute to UV protection, defense against pathogens and herbivores, and act as signaling molecules in plant-microbe interactions. biosynth.comresearchgate.net The specific type and position of the sugar can influence the biological activity and stability of the flavonoid, highlighting the importance of studying individual glycosides like this compound to understand their precise roles in the complex biochemical network of a plant.

Overview of Current Research Trajectories for this compound

Modern research on this compound is multifaceted, exploring its natural occurrence, biosynthesis, and biological activities. Scientists are actively identifying new plant sources of this compound, expanding our knowledge of its distribution in the plant kingdom. nih.govmedchemexpress.com

A significant area of investigation is its biosynthesis. Studies have demonstrated the enzymatic synthesis of this compound in engineered Escherichia coli, utilizing specific glycosyltransferases from Arabidopsis thaliana. researchgate.netchemfaces.com This research opens avenues for the biotechnological production of this and other flavonoid glycosides.

Furthermore, the biological properties of this compound are a major focus. Recent studies have explored its potential anti-inflammatory mechanisms. researchgate.netresearchgate.net This research often involves a combination of computational methods, such as molecular docking, and experimental validation to understand how the compound interacts with biological targets at a molecular level. researchgate.net These research trajectories aim to elucidate the fundamental chemical and biological characteristics of this compound, paving the way for a deeper understanding of its significance.

Detailed Research Findings

The following tables provide a summary of the chemical and physical properties, spectroscopic data, and known plant sources of this compound based on available scientific literature.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C27H30O15 | nih.govnih.gov |

| Molecular Weight | 594.5 g/mol | nih.govnih.gov |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis([(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy)chromen-4-one | nih.gov |

| CAS Number | 28638-13-3 | nih.gov |

| Appearance | Yellow amorphous powder | foodb.ca |

| Solubility | Slightly soluble in water | massbank.eu |

Spectroscopic Data

Mass Spectrometry (LC-ESI-QTOF)

| Precursor Ion (m/z) | Fragmentation Ions (m/z) | Ionization Mode | Source |

| 593.15119 [M-H]⁻ | 447.09131, 301.03513, 285.03653, 299.01865, 283.02692 | Negative | nih.gov |

| 595.16628 [M+H]⁺ | Not specified | Positive |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H-NMR and ¹³C-NMR data with specific chemical shifts and coupling constants for this compound are not consistently reported across readily available public databases. Structural elucidation in the cited literature is often confirmed by NMR, but the raw data is not always provided.

Plant Sources

| Plant Species | Family | Part of Plant |

| Randonia africana | Brassicaceae | Not specified |

| Androsace umbellata | Primulaceae | Not specified |

| Hylotelephium telephium | Crassulaceae | Not specified |

| Arabidopsis thaliana | Brassicaceae | Leaves |

| Celastrus orbiculatus | Celastraceae | Not specified |

| Pouzolzia zeylanica | Urticaceae | Not specified |

| Medlar (Mespilus germanica) | Rosaceae | Fruit |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-8-17(31)20(34)22(36)26(38-8)40-11-6-14(30)16-15(7-11)41-24(10-3-4-12(28)13(29)5-10)25(19(16)33)42-27-23(37)21(35)18(32)9(2)39-27/h3-9,17-18,20-23,26-32,34-37H,1-2H3/t8-,9-,17-,18-,20+,21+,22+,23+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLQUHPXGLZNGE-BJBZVNFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311507 | |

| Record name | Quercetin 3,7-dirhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28638-13-3 | |

| Record name | Quercetin 3,7-dirhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28638-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3,7-dirhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Ecological Distribution

Quercetin (B1663063) 3,7-dirhamnoside has been identified in a diverse range of plant species, highlighting its widespread distribution in the plant kingdom. Notable botanical sources include Tilia argentea (Silver Linden), Pouzolzia zeylanica, Aconitum lycoctonum, and Elaeodendron xylocarpum. lookchem.com The presence of this compound in these varied species suggests a potential role in their ecological adaptation and defense mechanisms.

Table 1: Botanical Sources of Quercetin 3,7-dirhamnoside

| Plant Species | Family | Common Name |

| Tilia argentea | Tiliaceae | Silver Linden |

| Pouzolzia zeylanica | Urticaceae | - |

| Aconitum lycoctonum | Ranunculaceae | Wolf's-bane |

| Elaeodendron xylocarpum | Celastraceae | - |

Distribution within Plant Tissues

Research has shown that the concentration of this compound can vary significantly within different parts of a plant. In Tilia argentea, for instance, this compound is predominantly found in the leaves. This localization within specific tissues, such as leaves and flowers, is a common characteristic of flavonoids, which are often involved in processes like photosynthesis, pigmentation, and defense against herbivores and pathogens. nih.gov

Extraction Techniques from Diverse Plant Matrices

The isolation of this compound from plant material involves various extraction techniques, ranging from traditional solvent-based methods to more advanced technologies that offer improved efficiency and are more environmentally friendly.

Solvent-Based Extraction Approaches

Conventional solvent extraction remains a widely used method for obtaining flavonoids like this compound. The choice of solvent is critical and is largely determined by the polarity of the target compound. For quercetin and its glycosides, polar solvents are generally effective.

Commonly used solvents include:

Ethanol: Often used in aqueous solutions (e.g., 60-80%), it is considered a safe and efficient solvent for flavonoid extraction. imrpress.comresearchgate.netmyfoodresearch.com

Methanol: Another polar solvent that has demonstrated high extraction efficiency for quercetin and its derivatives. tbzmed.ac.ir

Chloroform and Water: While less common for achieving high yields of quercetin glycosides compared to alcohols, they are sometimes used in fractionation processes. imrpress.com

The effectiveness of these solvents is attributed to their ability to disrupt plant cell walls and solubilize the target compounds.

Advanced Extraction Technologies

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, several modern techniques have been developed and applied to the isolation of flavonoids.

Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to create cavitation bubbles in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer of the target compounds into the solvent. Key parameters that influence the efficiency of UAE include ethanol concentration, temperature, extraction time, and the liquid-to-solid ratio. researchgate.netmyfoodresearch.com For instance, studies on the extraction of quercetin from onion waste found that an ethanol concentration of 59% and a temperature of 49°C were optimal. researchgate.net

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to rapid cell lysis and the release of intracellular components. This method is known for its high efficiency and significantly reduced extraction times. Important parameters for MAE include microwave power, irradiation time, and the choice of solvent. nih.gov For example, optimal conditions for extracting quercetin from red onion involved a microwave power of 600 W for 3 minutes using distilled water as the solvent. nih.gov

Table 2: Comparison of Advanced Extraction Technologies for Flavonoids

| Technology | Principle | Key Parameters | Advantages |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation | Ethanol concentration, temperature, time, liquid-to-solid ratio | Reduced extraction time, lower solvent consumption, increased yield |

| Microwave-Assisted Extraction (MAE) | Microwave heating | Microwave power, irradiation time, solvent type | Rapid extraction, high efficiency, reduced solvent use |

Chromatographic Separation and Purification Strategies

Following extraction, the crude plant extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.

Column Chromatography: This is a fundamental purification technique. Adsorbents like silica gel are commonly used. nih.govimrpress.com The separation is based on the differential adsorption of compounds to the stationary phase, with different solvents or solvent mixtures used as the mobile phase to elute the compounds. Sephadex LH-20 is another stationary phase that has been successfully employed for the purification of flavonoid glycosides. unimi.it

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for the final purification and quantification of flavonoids. Reversed-phase columns, such as C18, are frequently used. nih.gov The mobile phase typically consists of a mixture of solvents, often including water and acetonitrile, with a gradient elution program to achieve optimal separation. mdpi.com Detection is commonly performed using a UV-Vis or a diode-array detector (DAD) at a wavelength around 370 nm for quercetin and its derivatives. nih.gov High-speed counter-current chromatography (HSCCC) has also been utilized for the preparative isolation of similar quercetin glycosides, demonstrating high purity levels. nih.gov

High-Performance Liquid Chromatography (HPLC) for Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analytical determination and preparative isolation of this compound. Its high resolution and sensitivity allow for the accurate assessment of purity and the fine-tuning of separation parameters.

Detailed Research Findings: In the analysis of flavonoid glycosides, reversed-phase HPLC is commonly employed. A typical setup involves a C18 column with a gradient elution system. For instance, a mobile phase starting with a higher proportion of an aqueous solvent (often containing a small percentage of acid, like formic or acetic acid, to improve peak shape) and gradually increasing the proportion of an organic solvent (such as methanol or acetonitrile) is effective for separating compounds based on their polarity. While specific parameters for this compound are not extensively detailed in readily available literature, the general principles for separating quercetin glycosides can be applied and optimized. The retention time of this compound would be influenced by the two rhamnose units, making it more polar than its aglycone (quercetin) but potentially less polar than glycosides with more hydroxyl groups.

| Parameter | Typical Conditions for Flavonoid Glycoside Separation |

| Stationary Phase | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm and ~360 nm |

High-Speed Counter-Current Chromatography (HSCCC) for Preparative Isolation

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the preparative-scale isolation of natural products like this compound. It avoids the use of solid stationary phases, thus preventing irreversible adsorption and sample degradation.

Detailed Research Findings: The success of HSCCC hinges on the selection of an appropriate two-phase solvent system. The ideal system provides a suitable partition coefficient (K) for the target compound, typically between 0.5 and 2.0. For the separation of flavonoid glycosides, solvent systems composed of ethyl acetate, n-butanol, and water in various ratios are frequently used. For a related compound, quercetin-3-O-L-rhamnoside, a two-phase system of ethyl acetate-ethanol-water (5:1:5, v/v/v) was successfully used for its isolation from Acer truncatum Bunge. nih.gov A similar systematic approach would be necessary to determine the optimal solvent system for the preparative isolation of this compound.

| Parameter | Example Solvent System for Flavonoid Glycoside Separation |

| Solvent System | Ethyl acetate/n-butanol/water |

| Mode of Operation | Head-to-tail or tail-to-head elution |

| Apparatus | Preparative HSCCC instrument |

| Detection | UV detector |

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) offers a straightforward and cost-effective method for the isolation of compounds from a crude extract. While it may not provide the same level of resolution as HPLC or HSCCC, it is a valuable tool for initial fractionation and purification.

Detailed Research Findings: For the separation of flavonoids by TLC, silica gel plates are commonly used as the stationary phase. The choice of the mobile phase is critical for achieving good separation. A mixture of solvents with varying polarities is typically employed. For instance, a mobile phase consisting of ethyl acetate, formic acid, glacial acetic acid, and water (100:11:11:26) has been used for the separation of quercetin. The separated bands of the target compound can be visualized under UV light, scraped from the plate, and the compound eluted with a suitable solvent like methanol.

| Parameter | Typical Conditions for Flavonoid Separation |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | e.g., Ethyl acetate/formic acid/glacial acetic acid/water or Chloroform/methanol with modifiers |

| Visualization | UV light (254 nm and 366 nm) |

| Elution | Scraping the band and eluting with methanol |

Column Chromatography Techniques (e.g., Polyamide, Sephadex LH-20, Silica Gel)

Column chromatography is a foundational technique for the large-scale purification of natural products. Different stationary phases can be employed to exploit various chemical and physical properties of the compounds to be separated.

Polyamide: Polyamide column chromatography is particularly effective for the separation of flavonoids due to the formation of hydrogen bonds between the phenolic hydroxyl groups of the flavonoids and the amide groups of the polyamide. Elution is typically carried out with a gradient of ethanol in water, with less polar compounds eluting first.

Sephadex LH-20: This lipophilic dextran gel is widely used for the separation of flavonoids based on a combination of molecular size exclusion and partition chromatography. Elution with methanol is a common practice, as it swells the gel and effectively separates flavonoid glycosides from other plant constituents.

Silica Gel: Silica gel column chromatography separates compounds based on their polarity. For flavonoids, a gradient elution starting with a non-polar solvent (like hexane or chloroform) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol) is used. This compound, being a glycoside, would require a relatively polar mobile phase for elution.

| Stationary Phase | Typical Elution Solvents | Separation Principle |

| Polyamide | Water-ethanol gradient | Hydrogen bonding |

| Sephadex LH-20 | Methanol | Size exclusion and partition |

| Silica Gel | Hexane/Ethyl Acetate or Chloroform/Methanol gradient | Adsorption (polarity) |

Other Advanced Chromatographic Approaches

While the aforementioned techniques are the most commonly employed, other advanced methods can also be utilized for the isolation of this compound. Techniques such as Medium Pressure Liquid Chromatography (MPLC) can bridge the gap between traditional column chromatography and HPLC, offering faster separations and better resolution on a preparative scale. Furthermore, the coupling of different chromatographic techniques, such as MPLC followed by preparative HPLC, can be a powerful strategy for obtaining highly pure compounds from very complex mixtures.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Quercetin (B1663063) 3,7-dirhamnoside. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be established.

The ¹H-NMR spectrum of a flavonoid dirhamnoside is complex, showing signals for the aglycone and two separate rhamnose units. The quercetin aglycone itself presents a characteristic set of signals for its aromatic protons. Typically, protons on the A-ring appear as two meta-coupled doublets, while the B-ring protons form an ABX system.

The presence of two rhamnosyl units is confirmed by two distinct sets of sugar proton signals. Key indicators are the anomeric protons (H-1'' and H-1'''), which resonate in the downfield region of the sugar signals, typically between δ 5.1 and 5.6 ppm. ptfarm.plptfarm.pl Their coupling constants provide information about the stereochemistry of the glycosidic linkage. For α-L-rhamnopyranosides, small coupling constants (around 1-2 Hz) for the anomeric protons are characteristic. ptfarm.pljocpr.com Furthermore, two prominent doublets corresponding to the methyl groups (CH₃) of the rhamnose moieties are expected in the upfield region of the spectrum, typically around δ 0.8 to 1.2 ppm. ptfarm.pl

For the closely related compound, kaempferol (B1673270) 3,7-di-O-α-L-rhamnopyranoside, the anomeric protons were observed as doublets at δ 5.30 ppm and δ 5.55 ppm, with coupling constants of 0.9 Hz, confirming the α-configuration of the two rhamnose units. ptfarm.pl The corresponding methyl groups appeared as doublets at δ 0.80 ppm and δ 1.13 ppm. ptfarm.pl Similar signals would be anticipated for Quercetin 3,7-dirhamnoside.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing the chemical shifts for all carbon atoms in the molecule. The spectrum for this compound would show 27 distinct signals, corresponding to the 15 carbons of the quercetin aglycone and the 6 carbons of each of the two rhamnose units.

The carbonyl carbon (C-4) of the flavonoid is the most deshielded, appearing around δ 177-179 ppm. tandfonline.com The carbons of the rhamnose units typically resonate between δ 17 and δ 103 ppm. The anomeric carbons (C-1'' and C-1''') are found around δ 101-103 ppm, while the methyl carbons (C-6'' and C-6''') appear at the most upfield position, around δ 17-18 ppm. tandfonline.com The attachment of the rhamnose sugars to the quercetin aglycone at positions 3 and 7 causes a downfield shift in the signals for C-3 and C-7 compared to the free aglycone, confirming the glycosylation sites. In studies of kaempferol 3,7-di-O-α-L-rhamnopyranoside, the chemical shifts of the C-7-linked rhamnose were found to correspond well with those of kaempferol 3-glucoside-7-rhamnoside, while the shifts for the C-3-linked rhamnose were similar to those published for quercetin 3-rhamnoside (quercitrin). ptfarm.pl

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the same spin system. It is used to trace the connectivity of protons within each rhamnose unit and within the A and B rings of the quercetin aglycone. ptfarm.plmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for determining the glycosylation sites. It shows long-range (typically 2-3 bond) correlations between protons and carbons. The key correlations are observed between the anomeric proton of each rhamnose sugar (H-1'' and H-1''') and the aglycone carbons to which they are attached (C-3 and C-7). mdpi.comjmb.or.krjmb.or.kr For example, a correlation between the anomeric proton signal around δ 5.5 ppm and the C-7 carbon signal of quercetin would confirm the attachment at position 7. jmb.or.krjmb.or.kr

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish the direct one-bond correlation between protons and the carbons they are attached to, allowing for the definitive assignment of carbon signals based on their corresponding, already-assigned proton signals.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, aiding in the assignment of the ¹³C-NMR spectrum.

Through the combined interpretation of these 2D NMR spectra, the complete structure of this compound can be unequivocally elucidated. researchgate.netmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a primary technique used to determine the molecular weight and formula of this compound and to gain structural information through the analysis of its fragmentation patterns.

Fast Atom Bombardment (FAB) is a soft ionization technique that uses a high-energy beam of neutral atoms to desorb and ionize molecules from a liquid matrix (e.g., glycerol). uva.nl High-resolution FAB-MS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion. While widely used for flavonoid analysis in the past, specific HR-FAB-MS data for this compound were not available in the searched literature. A related technique, Liquid Secondary Ion Mass Spectrometry (LSI MS), which uses an ion beam instead of an atom beam, has been used to identify related compounds like kaempferol 3,7-di-O-α-L-rhamnopyranoside. ptfarm.pl For such compounds, LSI MS analysis would be expected to show a quasimolecular ion peak [M-H]⁻ in negative mode or [M+H]⁺ in positive mode, confirming the molecular weight. ptfarm.pl

Electrospray Ionization (ESI) is a modern, highly sensitive soft ionization technique commonly coupled with liquid chromatography (LC-MS) for the analysis of flavonoids from complex mixtures. researchgate.net ESI-MS analysis of this compound provides clear evidence of its molecular weight and glycosidic nature.

In negative ion mode, the compound is readily detected as the deprotonated molecule [M-H]⁻. High-resolution LC-ESI-QTOF (Quadrupole Time-of-Flight) MS analyses have reported a precursor ion for this compound at an m/z (mass-to-charge ratio) consistent with its molecular formula, C₂₇H₃₀O₁₅. nih.govnih.gov

Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ precursor ion induce fragmentation, primarily through the cleavage of the glycosidic bonds. This results in the sequential loss of the two rhamnosyl units (each with a mass of 146 Da). A primary fragment ion is typically observed corresponding to the loss of one rhamnose moiety [M-H-146]⁻, followed by a further loss of the second rhamnose to yield the quercetin aglycone anion at m/z 301. nih.govmdpi.com

Table of Spectroscopic Data for this compound

Table 1: ESI-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Instrument Type | LC-ESI-QTOF | nih.gov |

| Ionization Mode | Negative | nih.gov |

| Precursor Ion [M-H]⁻ | 593.15119 | nih.gov |

| Molecular Formula | C₂₇H₃₀O₁₅ | nih.gov |

| Monoisotopic Mass | 594.15847 Da | nih.gov |

| Top 5 Fragment Peaks (m/z) | 447.09131, 301.03513, 285.03653, 299.01865, 283.02692 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the identification and quantification of compounds in complex mixtures. In the analysis of this compound, LC-MS/MS provides crucial information about its molecular weight and fragmentation pattern, which aids in its structural confirmation.

The molecular formula for this compound is C27H30O15, with a corresponding molecular weight of approximately 594.5 g/mol . nih.govnih.gov LC-MS/MS analysis of plant extracts has identified this compound as a component in various species, including Arabidopsis thaliana and tea flowers. nih.govnih.gov In these studies, the compound was identified by comparing its retention time and mass spectral data with known standards and fragmentation patterns reported in the literature. nih.gov The fragmentation pattern in MS/MS analysis is particularly informative, showing the loss of the two rhamnose sugar moieties, which helps to confirm the nature and location of the glycosidic linkages. mdpi.com

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C27H30O15 | nih.govnih.gov |

| Molecular Weight | 594.5 g/mol | nih.govnih.gov |

| Ionization Mode | Positive and Negative | mdpi.comscielo.br |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for analyzing the chromophoric system of flavonoids like this compound. The UV spectrum of this compound is characteristic of a flavonol structure with glycosylation at the 3-hydroxyl group. japsonline.com

Studies have reported two major absorption bands for this compound. For a related compound, quercetin-3-O-rhamnoside, strong absorbance was observed at 350 nm and 256 nm. japsonline.com These bands correspond to the electronic transitions within the benzoyl (Band I) and cinnamoyl (Band II) systems of the flavonoid skeleton, respectively. The position of these bands can be influenced by the solvent environment. For instance, in hydro-organic mixed solvents, the absorbance of quercetin-3-O-rhamnoside decreases as the water concentration increases. researchgate.net

| Compound | Band I (nm) | Band II (nm) | Source |

|---|---|---|---|

| Quercetin-3-O-rhamnoside | 350 | 256 | japsonline.com |

| Quercetin | 363 | 282 | japsonline.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound and its aglycone, quercetin, reveals the presence of several characteristic functional groups.

The spectrum of a closely related compound, quercetin-3-O-rhamnoside, shows a broad absorption band for the hydroxyl (-OH) groups around 3271 cm⁻¹. japsonline.com A sharp peak corresponding to the carbonyl (C=O) group of the γ-pyrone ring is observed at approximately 1652 cm⁻¹. japsonline.com The presence of carbon-carbon double bonds (C=C) within the aromatic rings is indicated by absorptions around 1556 cm⁻¹ and 1456 cm⁻¹. japsonline.com These absorption bands are consistent with the flavonoid structure.

| Functional Group | Wavenumber (cm⁻¹) | Source |

|---|---|---|

| Hydroxyl (O-H) | 3271 | japsonline.com |

| Carbonyl (C=O) | 1652 | japsonline.com |

| Alkene (C=C) | 1556 | japsonline.com |

| Aromatic Ring (C=C) | 1456 | japsonline.com |

Chemical Derivatization Strategies for Structural Confirmation (e.g., acid hydrolysis)

Acid hydrolysis is a classical chemical method used to confirm the structure of glycosides by cleaving the sugar moieties from the aglycone. In the case of this compound, acid hydrolysis breaks the glycosidic bonds, yielding the aglycone quercetin and the sugar rhamnose.

This method has been successfully employed to confirm the identity of the aglycone and the sugar components of related quercetin glycosides. ishs.org For instance, the acid hydrolysis of isolated quercetin glycosides from sea buckthorn leaves, followed by HPLC analysis of the products, confirmed the presence of quercetin as the aglycone. ishs.org Similarly, the hydrolysis of a related compound, kaempferol 3,7-dirhamnoside, yielded kaempferol and L-rhamnose, confirming the identities of its constituent parts. ptfarm.pl This derivatization strategy is a fundamental step in the complete structural elucidation of flavonoid glycosides.

Biosynthesis and Metabolic Pathways

Enzymatic Glycosylation Processes in Plants

Glycosylation, the attachment of sugar moieties to a molecule, is a critical step in the biosynthesis of flavonoids, often enhancing their stability and solubility. nih.gov This process is catalyzed by a specific group of enzymes.

In plants, the glycosylation of flavonoids is primarily carried out by UDP-dependent glycosyltransferases (UGTs). oup.commdpi.com These enzymes belong to family 1 of glycosyltransferases and facilitate the transfer of a sugar group from an activated sugar donor, such as UDP-glucose, UDP-galactose, or UDP-rhamnose, to the flavonoid aglycone. mdpi.comnih.gov UGTs possess a conserved amino acid sequence of 44 residues, known as the Plant Secondary Product Glycosyltransferase (PSPG) box, located near their C-terminus, which is crucial for binding the UDP-sugar donor. oup.commdpi.com The N-terminal region of the enzyme, however, shows more diversity and is responsible for recognizing and binding the specific acceptor molecule, in this case, quercetin (B1663063). mdpi.com

UGTs exhibit a high degree of regioselectivity, meaning they catalyze the attachment of sugar molecules to specific hydroxyl (-OH) groups on the quercetin backbone. jmb.or.krresearchgate.net The synthesis of Quercetin 3,7-dirhamnoside requires a two-step glycosylation process involving enzymes with specificity for the 3- and 7-hydroxyl positions.

For instance, research has demonstrated the synthesis of quercetin 3,7-O-bisrhamnoside using two specific UGTs from Arabidopsis thaliana expressed in Escherichia coli. nih.gov First, AtUGT78D1 transfers a rhamnose molecule to the 3-OH group of quercetin. nih.gov Subsequently, AtUGT89C1 catalyzes the attachment of a second rhamnose molecule to the 7-OH group of the newly formed quercetin 3-O-rhamnoside. nih.gov Similarly, the production of quercetin 3-O-glucoside-7-O-rhamnoside has been achieved by first using AtUGT78D2 to add a glucose to the 3-OH position, followed by the action of AtUGT89C1 to add a rhamnose to the 7-OH position. nih.gov

Studies on UGTs from various plants, such as strawberry (Fragaria ananassa), have further highlighted this regioselectivity. Specific UGTs were found to preferentially form quercetin 3-glucoside or quercetin 7-glucoside. oup.comoup.com In tea plants (Camellia sinensis), two distinct UGTs work sequentially to first add a glucose to the 7-OH position of a flavonoid and then a rhamnose to that glucose, forming a 7-O-neohesperidoside. acs.orgacs.org This demonstrates the precise and stepwise nature of di-glycoside biosynthesis in plants.

In Planta Biosynthetic Routes from Precursor Flavonoids

The biosynthesis of this compound begins with the core flavonoid pathway. Phenylalanine is converted through a series of enzymatic steps to 4-coumaroyl-CoA, which then enters the flavonoid biosynthesis pathway. nih.govresearchgate.net The enzyme chalcone (B49325) synthase creates the initial C15 flavonoid backbone. nih.gov Further modifications by enzymes like chalcone isomerase, flavanone (B1672756) 3-hydroxylase (F3H), and flavonoid 3'-hydroxylase (F3'H) lead to the formation of dihydroquercetin (taxifolin). mdpi.com Finally, flavonol synthase (FLS) catalyzes the conversion of dihydroquercetin to the aglycone, quercetin. nih.govmdpi.com

Once quercetin is formed, the UGTs, as described above, act upon it. The synthesis of a diglycoside like this compound would involve the sequential action of at least two different UGTs, each specific for its position (3- and 7-OH) and the sugar to be attached (rhamnose).

Microbial Metabolism and Biotransformation

When plants containing this compound are consumed, the compound undergoes significant transformation by the gut microbiota.

The initial and crucial step in the metabolism of flavonoid glycosides by gut bacteria is deglycosylation. Bacteria such as Bacteroides uniformis and Lactobacillus plantarum are known to be involved in this process. nih.govfrontiersin.org Bacteroides species, in particular, are known to produce enzymes that can cleave rhamnose-containing substances. nih.govwiley.com Studies have shown that B. uniformis can deglycosylate rutin (B1680289) (quercetin-3-O-rutinoside) to its aglycone, quercetin. wiley.com Similarly, Lactobacillus strains, including L. plantarum and L. rhamnosus, have been shown to degrade complex quercetin glycosides. nih.gov These bacteria possess enzymes like α-rhamnosidases and β-glucosidases that hydrolyze the glycosidic bonds, releasing the sugar moieties and the quercetin aglycone. frontiersin.orgwiley.com

A study investigating the metabolism of lychee pulp phenolics, which are rich in quercetin-3-O-rutinose-7-O-α-L-rhamnoside (QRR), found that B. uniformis and L. plantarum were significantly involved in its degradation. nih.gov B. uniformis was shown to deconjugate QRR, leading to the formation of the quercetin aglycone. wiley.com

Following deglycosylation, the quercetin aglycone undergoes further breakdown by the gut microbiota, primarily through the fission (cleavage) of its central C-ring. asm.orgnih.gov This degradation process is typically carried out by anaerobic bacteria, such as those from the Clostridium and Eubacterium genera. asm.orgmdpi.com

Hydrolysis of Glycosidic Linkages (e.g., rhamnosyl, glucosyl)

The metabolic fate of flavonoid glycosides like this compound is heavily dependent on the cleavage of their sugar moieties, a process known as deglycosylation. In the human body, this hydrolysis is primarily carried out by enzymes produced by the gut microbiota, as mammalian enzymes are generally not capable of cleaving rhamnose-linked glycosides. mdpi.comwiley.com The enzymes responsible for severing the terminal α-L-rhamnose units are α-L-rhamnosidases (EC 3.2.1.40). nih.govsemanticscholar.org These enzymes catalyze the hydrolysis of the glycosidic bond, releasing the rhamnose sugar and the flavonoid aglycone, quercetin.

For a compound with two rhamnose units, such as this compound, the hydrolysis would proceed in a stepwise manner, liberating the two rhamnose molecules to yield the free quercetin aglycone. This enzymatic deglycosylation is a critical prerequisite for the absorption of the flavonoid core, as the aglycone form is more lipophilic and can be absorbed through passive diffusion. mdpi.com

Research has identified various microbial sources of enzymes capable of hydrolyzing flavonoid rhamnosides. α-L-rhamnosidases from glycoside hydrolase (GH) families GH78 and GH106 are known to act on a wide spectrum of natural substrates, including flavonoids. nih.gov Studies on bacteria isolated from the human gut have demonstrated their ability to deglycosylate complex flavonoids. For instance, certain α-L-rhamnosidases from human gut bacteria can hydrolyze rutin (quercetin-3-O-rutinoside), which contains a glucose and a rhamnose moiety. mdpi.com Similarly, Lactobacillus plantarum has been shown to degrade quercetin-3-O-rutinose-7-O-α-L-rhamnoside, a structurally related triglycoside, indicating its enzymatic capacity to act on rhamnosyl linkages. nih.govnih.gov

Commercially available enzyme preparations, such as Snailase, which is a complex mixture of over 20 different enzymes including rhamnosidase, have also been shown to be effective in the complete hydrolysis of a wide range of flavonoid glycosides to their respective aglycones. frontiersin.org

The table below summarizes key enzymes and microbial systems involved in the hydrolysis of rhamnosyl linkages in flavonoids.

| Enzyme/Microorganism | Enzyme Class/Family | Substrate Example(s) | Outcome | Reference(s) |

| Microbial α-L-Rhamnosidases | EC 3.2.1.40 (GH78, GH106) | Natural flavonoids, pNP-α-L-Rha | Cleavage of terminal α-L-rhamnose | nih.gov |

| Bacteroides species (human gut) | α-L-Rhamnosidase (GH78) | Rutin, Hesperidin, Naringin | Hydrolysis of α-1,6 or α-1,2 rhamnosyl linkages | mdpi.com |

| Lactobacillus plantarum | Endogenous enzymes | Quercetin-3-O-rutinose-7-O-α-L-rhamnoside | Degradation of the glycoside | nih.govnih.gov |

| Snailase (enzyme complex) | Various, including rhamnosidase | Rutin, Epimedium flavonoids, various plant extracts | Hydrolysis to aglycone (Quercetin) | frontiersin.org |

| Acremonium sp. | Diglycosidase (αRβG I and II) | Hesperidin, Rutin | Release of the disaccharide rutinose | researchgate.net |

Dehydroxylation and Demethylation Processes of Flavonoid Derivatives

Following the hydrolysis of glycosidic bonds and the release of the quercetin aglycone in the large intestine, the molecule undergoes further extensive biotransformation by the gut microbiota. oregonstate.edu These catabolic processes include ring fission, dehydroxylation, and demethylation, which significantly alter the structure of the parent flavonoid. mdpi.commdpi.com

Dehydroxylation is the removal of hydroxyl (-OH) groups from the flavonoid backbone. This reaction is catalyzed by specific bacterial enzymes in the anaerobic environment of the colon. For instance, research involving in vitro fermentation with human fecal microbiota has shown that quercetin can be dehydroxylated. One identified pathway involves the dehydroxylation of quercetin at the C3' position of the B-ring to produce kaempferol (B1673270). Studies utilizing specific bacterial strains have confirmed this; Bacteroides uniformis, for example, has been shown to mediate the dehydroxylation of quercetin to kaempferol. nih.gov

Demethylation is the removal of a methyl (-CH3) group from a methoxylated flavonoid. While quercetin itself is not methylated, its metabolites often are. In the liver and intestinal wall, quercetin can be methylated by catechol-O-methyltransferase (COMT) to form more bioavailable metabolites like isorhamnetin (B1672294) (3'-O-methylquercetin) and tamarixetin (B191864) (4'-O-methylquercetin). wiley.comphysiology.org When these methylated conjugates are excreted into the intestine via bile, they can be acted upon by gut bacteria. Certain anaerobic bacteria, such as Eubacterium limosum, possess the enzymatic machinery to demethylate these flavonoid ethers. google.com This process can regenerate the hydroxyl group, making the molecule available for other metabolic reactions or potentially altering its biological activity. The interplay between methylation in host tissues and demethylation by gut microbiota is a key aspect of flavonoid metabolism. oregonstate.eduxiahepublishing.com

These microbial transformations result in a diverse array of smaller phenolic acids and aromatic compounds, which can then be absorbed into the bloodstream or excreted. wiley.com

The table below details specific microbial transformations of quercetin and its derivatives.

| Process | Microorganism | Substrate | Product(s) | Reference(s) |

| Dehydroxylation | Bacteroides uniformis | Quercetin | Kaempferol | nih.gov |

| Demethylation | Eubacterium limosum | 5-methoxy-flavonoids, 6'-methoxychalcones | Demethylated flavonoids | google.com |

| General Metabolism | Gut Microbiota | Flavonoids | Phenolic acids, aromatic compounds | wiley.comoregonstate.edu |

Chemical Synthesis and Derivatization Strategies

Chemo-Enzymatic Synthesis Approaches for Glycosides

Chemo-enzymatic synthesis offers a powerful strategy for producing complex glycosides like quercetin (B1663063) derivatives by combining the selectivity of enzymes with the efficiency of chemical reactions. This approach is particularly valuable for overcoming the challenges of regioselectivity in glycosylation, where multiple hydroxyl groups on the quercetin backbone could potentially react.

A notable example involves a three-enzyme cascade process for creating glycosylated quercetin derivatives. semanticscholar.org This system can utilize a rhamnose synthase to convert UDP-α-D-glucose into UDP-rhamnose. Subsequently, a rhamnosyltransferase can selectively attach the rhamnose to the 7-O position of quercetin. semanticscholar.org To sustain the reaction, a sucrose (B13894) synthase is often employed to regenerate the initial UDP-glucose from a readily available and inexpensive source like sucrose. semanticscholar.org

Furthermore, α-L-rhamnosidases can be used in the selective removal of rhamnose groups from flavonoid glycosides, a process known as derhamnosylation. acs.org This enzymatic approach allows for the modification of existing natural flavonoids to produce specific derivatives. acs.org

Regioselective Synthesis via Engineered Microbial Systems (e.g., Escherichia coli)

The regioselective synthesis of flavonoid glycosides, including Quercetin 3,7-dirhamnoside, is often difficult to achieve through purely chemical methods due to the multiple hydroxyl groups present on the flavonoid scaffold. nih.govbiocrick.com Engineered microbial systems, particularly Escherichia coli, have emerged as a highly effective solution to this challenge. nih.govbiocrick.comjmb.or.kr By harnessing the specificity of enzymes within a microbial host, researchers can direct the attachment of sugar molecules to precise locations on the quercetin molecule. nih.govbiocrick.com

The core of this strategy involves introducing and expressing specific uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs) into E. coli. nih.govjmb.or.kr These enzymes act as biocatalysts, transferring a sugar moiety from a nucleotide sugar donor to a specific hydroxyl group on the flavonoid acceptor. nih.govjmb.or.kr

For the synthesis of Quercetin 3,7-O-bisrhamnoside, a specific approach involves the co-expression of two different UGTs from Arabidopsis thaliana in E. coli: AtUGT78D1 and AtUGT89C1. nih.gov AtUGT78D1 is responsible for transferring a rhamnose molecule to the 3-hydroxyl group of quercetin. Subsequently, AtUGT89C1 transfers a second rhamnose molecule to the 7-hydroxyl group of the newly formed quercetin 3-O-rhamnoside. researchgate.netnih.gov To ensure a sufficient supply of the sugar donor, UDP-rhamnose, the RHM2 gene, also from A. thaliana, is often co-expressed to enhance its intracellular production. nih.gov This engineered E. coli strain, when supplied with quercetin, can produce Quercetin 3,7-O-bisrhamnoside at yields of up to 67.4 mg/L. nih.gov

A similar strategy can be employed to create other quercetin diglycosides. For instance, to synthesize quercetin 3-O-glucoside-7-O-rhamnoside, E. coli is engineered to express AtUGT78D2, which attaches a glucose to the 3-hydroxyl group of quercetin, and AtUGT89C1, which then adds a rhamnose to the 7-hydroxyl group of the resulting quercetin 3-O-glucoside. nih.govbiocrick.com This method has successfully produced 67 mg/L of the target compound. nih.govbiocrick.com

Stepwise biotransformation using two separate engineered E. coli strains is another effective method. jmb.or.krjmb.or.kr In this approach, the first strain synthesizes a quercetin monoglycoside, such as quercetin 3-O-glucuronic acid or quercetin 3-O-arabinose. jmb.or.krjmb.or.kr This intermediate is then fed to a second E. coli strain engineered for rhamnosylation at the 7-position, resulting in the final bisglycoside product. jmb.or.krjmb.or.kr This stepwise process can improve final yields by preventing the accumulation of undesirable byproducts that might occur in a single-pot reaction. jmb.or.kr Using this method, researchers have synthesized 44.8 mg/l of quercetin 3-O-glucuronic acid 7-O-rhamnoside and 45.1 mg/l of quercetin 3-O-arabinose 7-O-rhamnoside. jmb.or.kr

The table below summarizes key research findings in the microbial synthesis of quercetin dirhamnosides.

| Final Product | Key Enzymes/Genes Expressed in E. coli | Precursor | Yield |

| Quercetin 3,7-O-bisrhamnoside | AtUGT78D1, AtUGT89C1, RHM2 | Quercetin | 67.4 mg/L nih.gov |

| Quercetin 3-O-glucoside-7-O-rhamnoside | AtUGT78D2, AtUGT89C1 | Quercetin | 67 mg/L nih.govbiocrick.com |

| Quercetin 3-O-glucuronic acid 7-O-rhamnoside | Step 1: UGT for 3-O-glucuronidation. Step 2: UGT for 7-O-rhamnosylation. | Quercetin | 44.8 mg/L jmb.or.kr |

| Quercetin 3-O-arabinose 7-O-rhamnoside | Step 1: UGT for 3-O-arabinosylation. Step 2: UGT for 7-O-rhamnosylation. | Quercetin | 45.1 mg/L jmb.or.kr |

Development of Synthetic Analogs for Research Applications

The development of synthetic analogs of quercetin and its glycosides is a significant area of research aimed at improving the parent molecule's therapeutic potential. mdpi.com While quercetin itself has numerous beneficial biological activities, its application is often limited by factors such as low bioavailability, poor water solubility, rapid metabolism, and enzymatic degradation. mdpi.com Chemical modification of the quercetin scaffold can lead to analogs with enhanced properties for clinical and research applications. mdpi.com

The synthesis of these analogs often involves the regioselective derivatization of quercetin's hydroxyl groups. researchgate.net For instance, researchers have developed methods for the regioselective synthesis of quercetin tetraesters, leaving a single free hydroxyl group at a specific position, such as 5-C or 7-C. researchgate.net These tetra-acylated derivatives can then serve as versatile starting materials for the synthesis of other analogs. researchgate.net An example of this is the high-yield synthesis of rhamnetin (B192265) (7-O-methylquercetin) from a selectively protected quercetin intermediate. researchgate.net

Another strategy involves the chalcogenation of quercetin derivatives. mdpi.com For example, analogs have been synthesized from the 3,3',4',7-O-tetramethylated derivative of quercetin. mdpi.com These synthetic analogs are then often screened for various biological activities, such as their effects on different human cancer cell lines. mdpi.com

Mechanistic Investigations of Biological Activities in Vitro and Cellular Models

Anti-inflammatory Mechanisms

Quercetin (B1663063) 3,7-dirhamnoside has demonstrated significant anti-inflammatory activity through various molecular pathways. Studies in cellular models, particularly using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages, have provided a foundational understanding of its action.

Modulation of Pro-inflammatory Cytokines and Mediators

Research indicates that Quercetin 3,7-dirhamnoside can effectively suppress key inflammatory signals. In LPS-stimulated macrophage cells, QDR significantly inhibited the production and release of several pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netplos.org Furthermore, it markedly reduced the release of Nitric Oxide (NO), a critical mediator in the inflammatory cascade. researchgate.netplos.org

| Mediator/Cytokine | Effect of this compound | Cellular Model | Reference |

| Nitric Oxide (NO) | Significantly inhibited release | LPS-induced RAW264.7 macrophages | researchgate.netplos.org |

| Interleukin-6 (IL-6) | Significantly inhibited generation | LPS-induced RAW264.7 macrophages | researchgate.netplos.org |

| Interleukin-1β (IL-1β) | Significantly inhibited generation | LPS-induced RAW264.7 macrophages | researchgate.netplos.org |

| Tumor Necrosis Factor-alpha (TNF-α) | Significantly inhibited generation | LPS-induced RAW264.7 macrophages | researchgate.netplos.org |

Inhibition of Inflammatory Enzymes

The anti-inflammatory effects of this compound are also linked to its ability to target enzymes that synthesize inflammatory mediators. Specifically, QDR has been shown to significantly inhibit the expression of inducible Nitric Oxide Synthase (iNOS) in macrophages stimulated with LPS. researchgate.netplos.org The inhibition of iNOS is consistent with the observed reduction in NO production, indicating that QDR acts upstream to prevent the synthesis of this inflammatory molecule. Information regarding its direct inhibitory effects on other inflammatory enzymes such as Lipoxygenase (LOX) and Cyclooxygenase (COX) is still emerging.

Regulation of Intracellular Signaling Pathways

The regulatory effects of this compound extend to complex intracellular signaling networks that govern inflammation. Studies have revealed that QDR's anti-inflammatory activity involves the modulation of several key pathways, including the Phosphatidylinositol 3-kinase (PI3K)/AKT, mammalian Target of Rapamycin (B549165) (mTOR), cyclic AMP (cAMP), and Ras signaling pathways. researchgate.netplos.org

In-depth analysis demonstrated that QDR downregulates the phosphorylation of both AKT1 (at Ser473) and mTOR (at Ser2448). researchgate.netplos.org This suggests a direct influence on the PI3K/AKT/mTOR axis, a critical pathway in cell survival, proliferation, and inflammatory responses.

Identification of Molecular Targets through Network Pharmacology and Molecular Docking/Dynamics Simulations

To elucidate the precise molecular interactions of this compound, researchers have employed integrated pharmacology strategies, including network pharmacology and computational simulations. These approaches predicted 342 potential anti-inflammatory targets for QDR. researchgate.netplos.org

Subsequent molecular docking and molecular dynamics simulations validated these predictions, showing that QDR forms stable, high-affinity complexes with several key proteins. researchgate.netplos.org Among the identified targets, RAC-alpha serine/threonine-protein kinase (AKT1), serine/threonine-protein kinase mTOR (mTOR), and Nitric Oxide Synthase 3 (NOS3) were confirmed as having strong binding abilities with QDR. researchgate.netplos.org Other potential targets identified through network analysis include Epidermal Growth Factor Receptor (EGFR) and Growth factor Receptor-Bound protein 2 (GRB2). plos.org These findings indicate that the anti-inflammatory mechanism of QDR involves the regulation of AKT1 and mTOR, which helps prevent apoptosis, and the modulation of NOS3, which is involved in the release of endothelial NO. researchgate.netplos.org

| Molecular Target | Method of Identification | Binding/Regulatory Effect | Reference |

| AKT1 | Network Pharmacology, Molecular Docking | Strong binding ability, Downregulation of phosphorylation | researchgate.netplos.org |

| mTOR | Network Pharmacology, Molecular Docking | Strong binding ability, Downregulation of phosphorylation | researchgate.netplos.org |

| NOS3 | Network Pharmacology, Molecular Docking | Good binding ability, Upregulation of expression | researchgate.netplos.org |

| EGFR | Network Pharmacology | Predicted potential target | plos.org |

| GRB2 | Network Pharmacology | Predicted potential target | plos.org |

Antioxidant Mechanisms

Flavonoids as a class are well-regarded for their antioxidant capabilities, and this compound is recognized within this group for its potential to counteract oxidative stress. researchgate.netnih.gov

Free Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)

The antioxidant capacity of a compound is often evaluated through its ability to scavenge synthetic free radicals. Common in vitro assays used for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Attenuation of Oxidative Stress Markers

This compound, a flavonoid glycoside, has demonstrated significant potential in mitigating oxidative stress by modulating key biomarkers. In preclinical studies, treatment with quercetin derivatives has been shown to effectively reduce levels of malondialdehyde (MDA), a key indicator of lipid peroxidation. mdpi.com Concurrently, it enhances the levels of crucial endogenous antioxidants, including glutathione (B108866) (GSH) and catalase (CAT). mdpi.com

In a study on carbon tetrachloride (CCl₄)-induced liver injury in mice, administration of Quercetin 7-rhamnoside (Q7R) led to a significant decrease in the elevated levels of MDA in the liver. mdpi.com At the same time, the depleted levels of GSH and CAT, two critical components of the cellular antioxidant defense system, were markedly reversed by Q7R treatment. mdpi.com This restoration of antioxidant enzyme activity highlights the compound's ability to bolster the cellular mechanisms that combat oxidative damage. mdpi.com

The protective effects of quercetin and its glycosides against oxidative stress are further supported by in vitro studies. In human red blood cells subjected to iron-induced oxidative stress, pretreatment with quercetin maintained MDA levels at baseline and restored GSH and catalase activity to normal levels. plos.org Similarly, in a cellular model of hydrogen peroxide (H₂O₂)-induced oxidative damage in human liver L-02 cells, Quercetin 7-rhamnoside increased the activity of superoxide (B77818) dismutase (SOD) and inhibited the formation of MDA. mdpi.com

Interactive Table: Effect of Quercetin 7-rhamnoside on Oxidative Stress Markers in CCl₄-Induced Liver Injury in Mice

| Biomarker | Effect of CCl₄ | Effect of Quercetin 7-rhamnoside Treatment |

|---|---|---|

| Malondialdehyde (MDA) | Significant Increase | Significant Decrease |

| Glutathione (GSH) | Conspicuous Decrease | Reversal of Reduction |

Cytoprotective Effects in Cellular Models

This compound has shown notable cytoprotective effects in various cellular models, particularly against oxidative stress-induced damage. A significant body of research has focused on its ability to protect cells from the detrimental effects of hydrogen peroxide (H₂O₂), a common inducer of oxidative stress.

In a key study utilizing human liver L-02 cells, Quercetin 7-rhamnoside (Q7R) demonstrated a clear protective effect against H₂O₂-induced damage. mdpi.comnih.gov Treatment with H₂O₂ typically leads to increased cell death and elevated levels of oxidative stress markers. However, pretreatment with Q7R was found to significantly enhance cell viability and mitigate the harmful effects of H₂O₂. mdpi.comnih.gov The compound exerted its cytoprotective action by increasing the activity of the antioxidant enzyme superoxide dismutase (SOD) and inhibiting the production of malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com

This protective capacity is not limited to liver cells. In another study, extracts containing quercetin rhamnoside were shown to significantly decrease oxidative damage in L929 fibroblast cells. mdpi.com These findings underscore the potential of this compound to protect various cell types from oxidative injury, a fundamental process implicated in a wide range of pathologies.

Other Investigated Biological Activities in Pre-clinical Models

Anti-diabetic Activity

Quercetin and its derivatives, including this compound, have been investigated for their potential anti-diabetic properties. Research suggests these compounds may exert their effects through multiple mechanisms, including the inhibition of digestive enzymes and modulation of glucose metabolism. ugm.ac.id

One of the key mechanisms is the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates into glucose. ugm.ac.id By inhibiting these enzymes, flavonoids can slow down carbohydrate digestion, leading to a reduction in postprandial blood glucose levels. ugm.ac.idmdpi.com Furthermore, flavonoids can influence glucose absorption in the small intestine by inhibiting glucose transporters such as SGLT1 and GLUT2. ugm.ac.id

In animal models of diabetes, quercetin has been shown to significantly decrease fasting blood sugar levels. brieflands.com It has also been observed to increase the expression of glucokinase, an enzyme that facilitates glucose metabolism, while decreasing the expression of glucose-6-phosphatase, an enzyme involved in glucose production in the liver. brieflands.com Some studies also suggest that quercetin can promote the proliferation of pancreatic beta cells and enhance insulin (B600854) secretion. impactfactor.org

Interactive Table: Mechanisms of Anti-diabetic Activity of Quercetin Derivatives

| Mechanism | Effect |

|---|---|

| Inhibition of α-amylase and α-glucosidase | Slows carbohydrate digestion, reduces post-meal glucose spikes |

| Inhibition of intestinal glucose transporters | Decreases glucose absorption |

| Modulation of hepatic glucose metabolism | Increases glucose utilization and decreases glucose production |

Anti-allergic Activity

This compound has demonstrated significant anti-allergic effects in preclinical models. A study investigating the properties of Quercetin 3-O-glucoside-7-O-rhamnoside (Q3G7R) in an ovalbumin (OVA)-induced allergic mouse model revealed its potential to attenuate allergic reactions. biomedres.usbiomedres.us

In this model, administration of Q3G7R resulted in a significant reduction of several key markers associated with allergic responses. This included a decrease in the levels of OVA-specific immunoglobulin E (IgE), histamine, and tryptase in the serum. biomedres.usbiomedres.us Furthermore, the production of T-helper 2 (Th2) cell-derived cytokines, such as interleukin-4 (IL-4) and interleukin-13 (IL-13), in splenocytes was also diminished. biomedres.us

Histological analysis of the lung tissue from the OVA-induced allergic mice treated with Q3G7R showed a marked reduction in eosinophil infiltration. biomedres.usbiomedres.us The compound also inhibited characteristic allergic lesions and inflammation, including necrosis, the number of inflammatory cells, and pulmonary edema. biomedres.us These findings suggest that this compound exerts its anti-allergic effects by modulating the immune response and reducing the inflammatory cascade associated with allergic reactions. biomedres.usbiomedres.usnih.gov

Antiviral Properties

This compound has been identified as a flavonoid with potential antiviral activity against a range of viruses in cell culture studies. Research has shown that this compound can inhibit the replication of specific viruses, suggesting its potential as a therapeutic agent. gazi.edu.tr

One study demonstrated that Quercetin-3,7-O-α-L-dirhamnoside exhibited inhibitory activity against the RNA virus Parainfluenza-3 (PI-3). gazi.edu.tr In contrast, it did not show activity against the DNA virus Herpes simplex (HSV). gazi.edu.tr This suggests a degree of specificity in its antiviral action.

Another quercetin derivative, Quercetin 7-rhamnoside (Q7R), was found to be effective against porcine epidemic diarrhea virus (PEDV). nih.gov The study indicated that Q7R's mode of action likely involves the inhibition of an early stage of viral replication after the virus has entered the host cell, rather than preventing the virus from attaching to the cell. nih.gov The antiviral activity of quercetin glycosides appears to be influenced by the type and position of the sugar group attached to the quercetin molecule. nih.gov For instance, the presence of a rhamnose group at the 7-position was suggested to be important for the anti-PEDV activity. nih.gov

Furthermore, other quercetin derivatives have shown inhibitory effects against various viruses, including influenza A virus, human rhinovirus, and enteroviruses, often by targeting early stages of the viral replication cycle. apub.krunica.it

Anticancer Research Perspectives

Quercetin and its derivatives, including this compound, are being investigated for their potential anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines and induce apoptosis, or programmed cell death. nih.govnih.gov

Research has demonstrated that quercetin can suppress the proliferation of cancer cells in a dose- and time-dependent manner. imrpress.com For example, it has been shown to inhibit the growth of human breast cancer cells (MCF-7), colon carcinoma cells (CT-26), and prostate adenocarcinoma cells (LNCaP), among others. nih.gov

The proposed mechanisms for these anticancer effects are multifaceted. Quercetin has been observed to induce apoptosis through both intrinsic and extrinsic pathways. researchgate.net This can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9. researchgate.net The activation of caspases can lead to DNA fragmentation, a hallmark of apoptosis. researchgate.net

Furthermore, some studies suggest that quercetin can interfere with DNA synthesis in cancer cells and modulate signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway. tandfonline.combiomolther.org While these in vitro findings are promising, it is important to note that the low bioavailability and rapid metabolism of quercetin can limit its therapeutic application. nih.gov Ongoing research is focused on developing derivatives with improved properties for potential clinical use. nih.gov

Hepatoprotective Potential in Animal Models

In vivo animal studies have provided significant evidence for the hepatoprotective effects of Quercetin 7-rhamnoside (Q7R), a key flavonoid component of Hypericum japonicum. nih.govfrontiersin.org These investigations primarily utilize models of chemically-induced liver injury to assess the compound's ability to mitigate damage and restore normal liver function.

One prominent study evaluated the hepatoprotective activity of Q7R in a carbon tetrachloride (CCl₄)-induced liver damage model in mice. nih.govmdpi.com CCl₄ is a well-known hepatotoxin that induces severe oxidative stress and subsequent cellular damage. In this model, the administration of Q7R demonstrated a dose-dependent protective effect against CCl₄-induced hepatotoxicity. mdpi.com This was evidenced by a significant reduction in the serum levels of key liver injury markers, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and lactate (B86563) dehydrogenase (LDH). nih.govmdpi.com Furthermore, Q7R treatment also suppressed the elevation of serum triglyceride (TG) levels, which is often associated with liver damage. nih.govmdpi.com

The protective mechanism of Q7R in the CCl₄-induced liver injury model appears to be closely linked to its antioxidant properties. nih.gov The study found that Q7R administration led to a down-regulation in the production of malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the hepatic content of glutathione (GSH) and the activity of catalase (CAT), both crucial components of the endogenous antioxidant defense system. nih.gov Histopathological analysis of the liver tissue further corroborated these biochemical findings, showing a reduction in liver damage in the Q7R-treated groups. nih.gov

Table 1: Effect of Quercetin 7-rhamnoside (Q7R) on Serum Biochemical Parameters in CCl₄-Intoxicated Mice

| Treatment Group | ALT (U/L) | AST (U/L) | LDH (U/L) | TG (mmol/L) |

|---|---|---|---|---|

| Normal Control | Normal | Normal | Normal | Normal |

| CCl₄ Model | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |

| Q7R Treated | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |

Data presented is a qualitative summary of findings from the cited research. mdpi.com

Another investigation explored the protective effects of Q7R in a rat model of alpha-naphthylisothiocyanate (ANIT)-induced cholestatic hepatitis. frontiersin.org Cholestasis is a condition where bile flow from the liver is reduced or blocked, leading to liver damage. In this study, Q7R treatment was shown to alleviate liver injury by reducing the levels of ALT and AST. frontiersin.org Moreover, it improved cholestatic-related markers by decreasing the levels of gamma-glutamyl transferase (γ-GGT), total bilirubin (B190676) (TBIL), and direct bilirubin (DBIL). frontiersin.org

The hepatoprotective effects of Q7R in the ANIT model were associated with the downregulation of inflammatory responses. frontiersin.org The study observed that Q7R treatment reduced the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as other inflammatory mediators. frontiersin.org Histological analysis of the liver tissue from Q7R-treated rats showed a significant reduction in the degree of liver putrescence, fibrosis, and inflammatory cell infiltration compared to the model group. frontiersin.org

Table 2: Effect of Quercetin 7-rhamnoside (Q7R) on Biochemical Parameters in ANIT-Induced Cholestatic Hepatitis Rats

| Treatment Group | Liver Index | ALT | AST | γ-GGT | TBIL | DBIL |

|---|---|---|---|---|---|---|

| Model Group | Increased | Increased | Increased | Increased | Increased | Increased |

| Q7R Treated | Decreased | Decreased | Decreased | Decreased | Decreased | Decreased |

Data presented is a qualitative summary of findings from the cited research. frontiersin.org

These animal model studies collectively suggest that Quercetin 7-rhamnoside possesses significant hepatoprotective properties, acting through mechanisms that include the attenuation of oxidative stress and the inhibition of inflammatory responses.

Structure Activity Relationship Sar Studies

Influence of Glycosylation Position on Biological Activities

The specific location of sugar attachments on the quercetin (B1663063) molecule significantly impacts its biological functions. Glycosylation at the C-3 position, for instance, can interfere with the planarity between the B-ring and the rest of the molecule. mdpi.com This change in shape can affect the delocalization of electrons, which is a key factor in the antioxidant potential of flavonoids. mdpi.com As a result, O-glycosylation at the C-3 position tends to decrease the antioxidant capacity compared to the quercetin aglycone. mdpi.com

Glycosylation at the C-7 position is also common and often occurs in conjunction with substitution at the C-3 position. pan.olsztyn.pl The presence of a sugar at C-7, as seen in Quercetin 3,7-dirhamnoside, further modifies the molecule's properties. While specific studies on the direct influence of the 7-O-rhamnoside on this compound's activity are limited, the general principle is that glycosylation alters the molecule's polarity and size, which in turn affects its interaction with biological targets.

Impact of Specific Sugar Moieties (e.g., rhamnose, glucose) on Efficacy and Selectivity

The type of sugar attached to the quercetin core is a critical determinant of its absorption and subsequent biological effects. Studies have shown that quercetin glucosides (containing glucose) are more readily absorbed in the small intestine than other types of glycosides. mdpi.comnih.gov For example, quercetin-3-O-glucoside is absorbed more efficiently than the quercetin aglycone itself. nih.govresearchgate.net

In contrast, the presence of a rhamnose moiety, as in this compound, has been shown to significantly depress the absorption of quercetin. nih.govresearchgate.net Studies in rats have demonstrated that while quercetin-3-glucoside (B1262563) leads to high plasma concentrations of quercetin metabolites, quercetin-3-rhamnoside is barely absorbed, resulting in undetectable levels in the plasma. nih.govresearchgate.net This suggests that the enzymatic machinery in the small intestine is more adept at hydrolyzing glucose linkages than rhamnose linkages. nih.gov

The disaccharide rutin (B1680289) (quercetin-3-O-rutinoside), which contains both glucose and rhamnose, also shows lower absorption compared to quercetin glucosides. mdpi.comnih.gov This highlights that the specific nature of the sugar is a key factor in bioavailability.

Comparative Biological Activities with Quercetin Aglycone and Other Quercetin Glycosides

In general, the quercetin aglycone exhibits higher antioxidant activity in vitro compared to its glycosylated forms. mdpi.com This is primarily because the hydroxyl groups, which are crucial for scavenging free radicals, are blocked by the sugar moieties in glycosides. pan.olsztyn.pl

Studies comparing the cytotoxic effects of quercetin and its glycosides on cancer cells have shown that quercetin aglycone is more potent. For instance, quercetin showed significantly higher cytotoxicity against HeLa cervical cancer cells compared to quercetin-3-O-rhamnoside. japsonline.com This difference is attributed to the higher lipophilicity of the aglycone, allowing it to penetrate cell membranes more easily. japsonline.com Similarly, in studies on human promyeloleukemic HL-60 cells, quercetin induced apoptosis, whereas its glycosides, rutin (quercetin-3-O-rutinoside) and quercitrin (B1678633) (quercetin-3-O-rhamnoside), did not show significant apoptosis-inducing activity. nih.gov This suggests that the addition of rhamnose or rutinose at the C3 position attenuates the pro-apoptotic effects of quercetin. nih.gov

| Compound | Biological Activity | Key Findings | References |

|---|---|---|---|

| Quercetin Aglycone | Antioxidant Activity | Generally higher in vitro antioxidant activity than its glycosides. | pan.olsztyn.plmdpi.com |

| Quercetin Aglycone | Cytotoxicity (HeLa cells) | More potent cytotoxicity (IC50: 29.49 µg/ml) compared to Quercetin-3-O-rhamnoside. | japsonline.com |

| Quercetin Aglycone | Apoptosis (HL-60 cells) | Induces apoptosis. | nih.gov |

| This compound | Antioxidant Activity | Expected to have lower antioxidant activity than quercetin aglycone due to blocked hydroxyl groups. | pan.olsztyn.plmdpi.com |

| Quercetin-3-O-rhamnoside | Cytotoxicity (HeLa cells) | Less potent cytotoxicity (IC50: 46.67 µg/ml) compared to Quercetin aglycone. | japsonline.com |

| Rutin (Quercetin-3-O-rutinoside) | Apoptosis (HL-60 cells) | Does not induce apoptosis. | nih.gov |

| Quercitrin (Quercetin-3-O-rhamnoside) | Apoptosis (HL-60 cells) | Does not induce apoptosis. | nih.gov |

Effects of Sugar Number and Type on Antioxidant and Other Activities

The number of sugar substituents on the quercetin molecule also influences its biological activity. An increase in the number of sugar moieties generally leads to a decrease in antioxidant activity in vitro. mdpi.com This is because each additional sugar group further masks the free hydroxyl groups that are essential for radical scavenging.

| Compound | Sugar Moiety | Number of Sugars | Effect on Absorption | References |

|---|---|---|---|---|

| Quercetin-3-O-glucoside | Glucose | 1 | Higher absorption than quercetin aglycone. | nih.govresearchgate.net |

| Quercetin-3-O-rhamnoside | Rhamnose | 1 | Markedly depressed absorption. | nih.govresearchgate.net |

| Rutin (Quercetin-3-O-rutinoside) | Glucose and Rhamnose | 2 | Lower absorption than quercetin-3-O-glucoside. | mdpi.comnih.gov |

| This compound | Rhamnose | 2 | Expected to have very low absorption based on the effect of rhamnose. | nih.govresearchgate.net |

Analytical Method Development and Metabolomics

Quantitative and Qualitative Analytical Methods for Detection and Purity (beyond structural elucidation)

The detection, quantification, and purity assessment of Quercetin (B1663063) 3,7-dirhamnoside rely on advanced analytical techniques, primarily chromatography coupled with spectrometry. These methods are essential for research, quality control of natural products, and metabolic studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both qualitative and quantitative analysis. When coupled with a Diode Array Detector (HPLC-DAD), it allows for the quantification of Quercetin 3,7-dirhamnoside in complex mixtures, such as plant extracts. For instance, a study on the Amazonian species Uncaria guianensis employed HPLC-DAD to determine its polyphenolic composition, successfully identifying and quantifying quercetin-3,7-O-(α)-L-dirhamnoside alongside other flavonoids. scielo.br Similarly, investigations into Iraqi Cupressus sempervirens leaves used semi-preparative HPLC to isolate the compound, confirming its presence and purity against a standard using HPLC chromatograms. uobaghdad.edu.iq